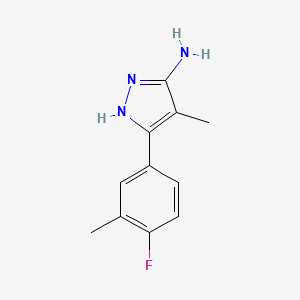
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups .
科学研究应用
3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-Fluoro-3-methylphenyl isocyanate
- 3-Fluoro-4-methylphenyl isocyanate
- 4-Fluoro-3-methylphenylboronic acid .
Uniqueness
The uniqueness of 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine lies in its specific structural features, such as the presence of both fluorine and methyl groups on the phenyl ring, and its connection to a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, supported by recent research findings and case studies.
- Molecular Formula : C₁₁H₁₂FN₃
- Molecular Weight : 205.23 g/mol
- CAS Number : 1341993-84-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 0.08 - 12.07 | Inhibits cell proliferation |
| HeLa (cervical cancer) | 54.25% growth inhibition | Selective toxicity towards cancer cells |
In a study focusing on aminopyrazole compounds, it was noted that certain derivatives showed promising results in inhibiting tubulin polymerization, a crucial mechanism for cancer cell division . Molecular docking studies indicated that these compounds could bind effectively to the colchicine site on tubulin, further supporting their potential as anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that modifications in the pyrazole structure can enhance anti-inflammatory activity. For instance, derivatives with specific substitutions have shown to reduce inflammation markers in vitro.
Antioxidant Activity
Antioxidant properties are another area where this compound exhibits efficacy. Studies have demonstrated that pyrazole-based compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Case Studies and Research Findings
- In vitro Studies : A series of aminopyrazole derivatives were synthesized and tested for their biological activity. Among these, compounds similar to this compound showed significant inhibition of cancer cell growth while sparing normal cells .
- Molecular Modeling : Docking simulations revealed favorable interactions between the compound and target proteins involved in cell proliferation and inflammation pathways. This suggests that structural modifications could lead to enhanced therapeutic profiles .
- Comparative Analysis : When compared with other known pyrazole derivatives, this compound demonstrated superior activity against specific cancer types, making it a candidate for further development in anticancer therapy .
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
5-(4-fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-6-5-8(3-4-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15) |
InChI 键 |
GUPNWPMMHZYGRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=C(C(=NN2)N)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















